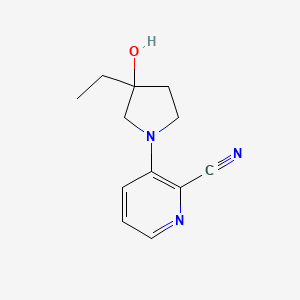![molecular formula C21H29N3O3 B6969071 3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6969071.png)
3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[44]nonane-2,4-dione is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[44]nonane-2,4-dione typically involves multi-step organic reactionsThe final step involves the formation of the spirocyclic structure via a cyclization reaction under controlled conditions, often using a base catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione share structural similarities and are used in similar applications.
Spirocyclic compounds: Other spirocyclic compounds, such as spirooxindoles, also exhibit unique biological activities.
Uniqueness
What sets 3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione apart is its combination of a methoxyphenyl group with a diazaspiro core, providing a unique scaffold for drug design and development. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[2-[2-[(2-methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-27-18-9-3-2-7-16(18)15-17-8-6-12-23(17)13-14-24-19(25)21(22-20(24)26)10-4-5-11-21/h2-3,7,9,17H,4-6,8,10-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVJRQUREBLDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCN2CCN3C(=O)C4(CCCC4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[(4-Methyl-2-propyl-1,3-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B6968994.png)
![4-fluoro-N-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methyl]aniline](/img/structure/B6969001.png)
![5-fluoro-4-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-N-(1-phenylethyl)benzamide](/img/structure/B6969005.png)
![Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate](/img/structure/B6969012.png)
![2-chloro-N-methyl-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide](/img/structure/B6969020.png)
![Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate](/img/structure/B6969027.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-[(3-methyltriazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6969031.png)
![Methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate](/img/structure/B6969037.png)
![1-[2-Fluoro-6-[4-(2-hydroxyethylamino)piperidin-1-yl]phenyl]ethanone](/img/structure/B6969043.png)

![N-[1-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6969074.png)
![(5-tert-butylthiophen-2-yl)-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6969083.png)
![1-[[1-(4-Methoxyphenyl)cyclohexyl]methyl]-3-[1-[5-(propan-2-yloxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]urea](/img/structure/B6969086.png)
![4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one](/img/structure/B6969088.png)
